molecular formula C6H12N2 B12439700 3-Amino-2,2-dimethylbutanenitrile

3-Amino-2,2-dimethylbutanenitrile

Cat. No.: B12439700
M. Wt: 112.17 g/mol
InChI Key: UQSFIQSMBXEWAP-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents like ethanol and ether. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-dimethylbutanenitrile can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with ammonia and hydrogen cyanide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sodium cyanide, water, and concentrated ammonia. The reaction mixture is stirred at room temperature until the sodium cyanide is completely dissolved. Then, ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are added. The mixture is further stirred while methyl isopropyl ketone is slowly added, keeping the temperature below 30°C. After the reaction is complete, the organic phase is separated, dried, and distilled to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethylbutanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it particularly valuable in various fields of research and industry .

Properties

IUPAC Name

3-amino-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFIQSMBXEWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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